molecular formula C6H10F3N B12843150 (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine

Cat. No.: B12843150
M. Wt: 153.15 g/mol
InChI Key: PTXOIRIEXVHPML-YFKPBYRVSA-N
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Description

(3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine (CAS: 2639960-45-3) is a fluorinated pyrrolidine derivative with a stereospecific trifluoroethyl substituent at the 3-position of the pyrrolidine ring. Its hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical applications . The (3S)-stereochemistry is critical for its biological activity, as the spatial arrangement influences binding interactions with target proteins, such as kinases involved in inflammatory diseases . This compound is structurally characterized by:

  • Molecular formula: C₆H₁₁ClF₃N
  • Molecular weight: 189.61 g/mol
  • Key features: High lipophilicity (due to the trifluoroethyl group) and stereochemical specificity.

Properties

Molecular Formula

C6H10F3N

Molecular Weight

153.15 g/mol

IUPAC Name

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine

InChI

InChI=1S/C6H10F3N/c7-6(8,9)3-5-1-2-10-4-5/h5,10H,1-4H2/t5-/m0/s1

InChI Key

PTXOIRIEXVHPML-YFKPBYRVSA-N

Isomeric SMILES

C1CNC[C@@H]1CC(F)(F)F

Canonical SMILES

C1CNCC1CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine typically involves the following steps:

    Starting Material: The synthesis often begins with commercially available pyrrolidine.

    Introduction of Trifluoroethyl Group: The trifluoroethyl group can be introduced via nucleophilic substitution reactions. For example, the reaction of pyrrolidine with 2,2,2-trifluoroethyl bromide under basic conditions can yield the desired product.

    Chiral Resolution: The chiral center at the third position can be resolved using chiral catalysts or by employing chiral starting materials.

Industrial Production Methods

Industrial production of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

    Continuous Flow Chemistry: To enhance efficiency and scalability.

    Catalysis: Using chiral catalysts to ensure enantioselectivity.

    Purification: Employing techniques such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the trifluoroethyl group.

    Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: N-oxides of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine.

    Reduction: Reduced derivatives with modified trifluoroethyl groups.

    Substitution: Substituted pyrrolidine derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in asymmetric catalysis.

    Synthesis: Intermediate in the synthesis of complex organic molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its unique structure.

Medicine

    Drug Development: Investigated for its potential as a building block in the synthesis of pharmaceuticals.

Industry

    Materials Science: Used in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The trifluoroethyl group can enhance binding affinity and selectivity due to its electron-withdrawing properties, which can influence the compound’s overall reactivity and interaction with biological molecules.

Comparison with Similar Compounds

(3S)-3-(2-Methoxyethoxy)pyrrolidine Acetate

  • Structure : Differs by substitution of the trifluoroethyl group with a polar 2-methoxyethoxy chain.
  • Properties :
    • Increased polarity reduces lipophilicity compared to the trifluoroethyl analog.
    • Acetate salt improves solubility but may alter pharmacokinetic profiles .
  • Applications : Likely targets hydrophilic binding pockets in enzymes or receptors, contrasting with the hydrophobic interactions of the trifluoroethyl derivative .

(3S)-3-(3-Fluorophenyl)pyrrolidine Hydrochloride

  • Structure : Features a fluorinated aromatic ring instead of an aliphatic trifluoroethyl group.
  • Hydrochloride salt ensures solubility similar to the trifluoroethyl compound .
  • Applications : More suited for targets requiring aromatic interactions, such as GPCRs or neurotransmitter receptors .

(3S)-3-(Difluoromethyl)pyrrolidine Hydrochloride

  • Structure : Contains a difluoromethyl group (CF₂H) instead of trifluoroethyl (CF₃).
  • Slightly higher polarity than the trifluoroethyl analog .
  • Applications : May exhibit different metabolic pathways due to reduced fluorination, impacting half-life and toxicity profiles .

(3R,4S)-1-(2,2-Difluoroethyl)pyrrolidine-3,4-diol

  • Structure : Difluoroethyl substituent with additional hydroxyl groups at positions 3 and 4.
  • Properties :
    • Hydroxyl groups increase hydrophilicity and hydrogen-bonding capacity.
    • Difluoroethyl group provides moderate lipophilicity compared to trifluoroethyl .
  • Applications: Potential use in glycosidase inhibitors or as a carbohydrate mimetic due to diol functionality .

(3S)-3-(2-Methylphenoxy)pyrrolidine

  • Structure: Aromatic ether substituent (2-methylphenoxy) replaces the trifluoroethyl group.
  • Properties :
    • Steric bulk and aromaticity may hinder binding in compact active sites.
    • Lower metabolic stability due to susceptibility to oxidative degradation .
  • Applications : Likely targets extracellular receptors where steric effects are tolerated .

Structural and Pharmacological Analysis

Electronic and Steric Effects

  • Trifluoroethyl Group : Strong electron-withdrawing effect increases electrophilicity, enhancing interactions with nucleophilic residues (e.g., lysine or serine in kinases) .
  • Fluorophenyl vs. Trifluoroethyl : The former enables aromatic stacking, while the latter prioritizes hydrophobic and electrostatic interactions .

Pharmacokinetic Profiles

Property (3S)-3-(2,2,2-Trifluoroethyl)pyrrolidine (3S)-3-(3-Fluorophenyl)pyrrolidine (3S)-3-(Difluoromethyl)pyrrolidine
LogP ~2.1 (estimated) ~2.5 ~1.8
Metabolic Stability High (resists oxidation) Moderate Moderate
Solubility (HCl salt) >50 mg/mL >50 mg/mL >30 mg/mL

Target Specificity

  • Kinase Inhibitors : The trifluoroethyl derivative is prominent in kinase inhibitors (e.g., Upadacitinib analogs) due to its ability to occupy hydrophobic pockets .
  • GPCR Targets: Fluorophenyl and phenoxy analogs are more likely to interact with GPCRs or ion channels .

Biological Activity

(3S)-3-(2,2,2-trifluoroethyl)pyrrolidine is a compound of significant interest in medicinal chemistry and biological research due to its unique trifluoroethyl substitution on the pyrrolidine ring. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

The molecular formula of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine is C6H11F3NC_6H_{11}F_3N, with a molecular weight of 189.61 g/mol. The presence of the trifluoroethyl group enhances lipophilicity, which can influence the compound's interactions with biological membranes and proteins.

The biological activity of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl groups increase the compound's affinity for lipid membranes, potentially facilitating its entry into cells. The pyrrolidine structure may enhance binding to various biological targets, influencing several biochemical pathways .

3. Biological Activity

Research indicates that (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine exhibits a range of biological activities:

  • Modulation of Receptor Activity : Initial studies suggest that this compound may influence receptor activity and metabolic pathways, although further research is needed to clarify these effects .
  • Potential as a Pharmaceutical Intermediate : Its unique chemical structure positions it as a candidate for developing new drugs or therapeutic agents .
  • Interactions with Biomolecules : The compound's interactions with proteins and enzymes are under investigation to understand its full biological implications .

Table 1: Summary of Biological Activities

Study ReferenceBiological ActivityFindings
General InteractionsIdentified potential interactions with biomolecules.
Receptor ModulationSuggested modulation of receptor activity affecting metabolic pathways.
Pharmaceutical UseExplored as an intermediate in drug synthesis.

Notable Research Outcomes

  • A study highlighted that compounds containing trifluoromethyl groups often show enhanced potency in inhibiting specific enzymes compared to their non-fluorinated counterparts. For instance, the inclusion of a -CF₃ group in certain drug candidates significantly improved their efficacy against targets like reverse transcriptase .
  • Ongoing investigations into (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine’s effects on cellular signaling pathways have demonstrated promising results in modulating inflammatory responses .

5. Future Directions

The promising initial findings regarding the biological activity of (3S)-3-(2,2,2-trifluoroethyl)pyrrolidine necessitate further exploration into its pharmacological potential. Future studies should focus on:

  • In Vivo Studies : To assess the therapeutic efficacy and safety profile in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways influenced by this compound.
  • Comparative Analyses : Evaluating its effectiveness against existing therapeutic agents to establish its potential role in clinical applications.

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